molecular formula C11H13BrClN3 B2409252 [1-(2-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride CAS No. 1774896-38-6

[1-(2-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride

Cat. No. B2409252
CAS RN: 1774896-38-6
M. Wt: 302.6
InChI Key: SQWRSCIFFGNMMZ-UHFFFAOYSA-N
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Description

“[1-(2-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride” is a chemical compound with the molecular formula C11H13BrClN3 and a molecular weight of 302.60. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12BrN3.ClH/c12-10-3-1-2-9(4-10)7-15-8-14-6-11(15)5-13;/h1-4,6,8H,5,7,13H2;1H . This indicates the presence of a bromobenzyl group attached to an imidazole ring, along with a methanamine group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 302.6 . It is a derivative of imidazole, which is known to be a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antimicrobial Activity

  • Imidazole derivatives, like the one , have shown potential in antimicrobial applications. For instance, the synthesis and testing of similar compounds revealed notable antimicrobial activity (Maheta, Patel, & Naliapara, 2012).

Interaction with DNA and Antifungal Potency

  • Some imidazole derivatives are researched for their interaction with DNA and potential antifungal properties. Studies on related compounds highlight their capability for DNA interaction and high antifungal potencies (Kumaravel & Raman, 2017).

Biochemical Studies and Activation Mechanisms

  • Certain imidazole derivatives are used as model compounds for biochemical studies, such as exploring histamine H3-receptor activation mechanisms. This implies potential in understanding complex biochemical pathways (Kovalainen et al., 2000).

Novel Synthetic Pathways

  • The synthesis of imidazole derivatives often leads to discovering novel synthetic pathways, potentially beneficial for creating a variety of compounds with different applications (Loubidi et al., 2016).

Photodynamic Therapy for Cancer Treatment

  • Imidazole derivatives are being investigated for their use in photodynamic therapy, particularly for cancer treatment, showcasing their potential in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Antiviral Properties

  • Some imidazole derivatives have shown significant antiviral properties, indicating their potential in pharmaceutical research and therapy (Galal et al., 2010).

Cytotoxic Effects in Cancer Research

  • Research into imidazole derivatives has also included studying their cytotoxic effects on carcinoma cell lines, indicating their potential in cancer treatment (Ferri et al., 2013).

properties

IUPAC Name

[3-[(2-bromophenyl)methyl]imidazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3.ClH/c12-11-4-2-1-3-9(11)7-15-8-14-6-10(15)5-13;/h1-4,6,8H,5,7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWRSCIFFGNMMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC=C2CN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride

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